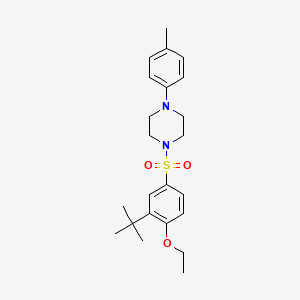
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine, commonly known as TBE-4-EP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of TBE-4-EP is not fully understood, but it is believed to act as a serotonin receptor antagonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. TBE-4-EP has been shown to bind to the serotonin receptor and block its activity, leading to changes in neurotransmitter signaling.
Biochemical and Physiological Effects
TBE-4-EP has been shown to have various biochemical and physiological effects. In cancer cells, TBE-4-EP has been shown to induce apoptosis by activating caspase-3 and caspase-9. In the central nervous system, TBE-4-EP has been shown to modulate the activity of serotonin receptors, leading to changes in mood and behavior. In the immune system, TBE-4-EP has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TBE-4-EP in lab experiments is its high solubility in organic solvents, which makes it easy to prepare solutions for use in experiments. Additionally, TBE-4-EP has been shown to have low toxicity, making it a safe option for use in cell culture and animal studies. However, one of the limitations of using TBE-4-EP is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for research on TBE-4-EP. One area of research is to further investigate its mechanism of action and its effects on serotonin receptors. Additionally, more studies are needed to explore the potential of TBE-4-EP in cancer therapy and immunomodulation. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of TBE-4-EP, including its absorption, distribution, metabolism, and excretion in the body.
Méthodes De Synthèse
The synthesis of TBE-4-EP involves the reaction of 3-tert-butyl-4-ethoxyaniline and 4-(4-methylphenyl)piperazine with chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain TBE-4-EP. This process yields a white crystalline powder that is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Applications De Recherche Scientifique
TBE-4-EP has been used in various scientific research studies, including cancer research, neuroscience, and immunology. In cancer research, TBE-4-EP has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). In neuroscience, TBE-4-EP has been used to study the role of serotonin receptors in the regulation of mood and behavior. In immunology, TBE-4-EP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-6-28-22-12-11-20(17-21(22)23(3,4)5)29(26,27)25-15-13-24(14-16-25)19-9-7-18(2)8-10-19/h7-12,17H,6,13-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZBNDHDZDZQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
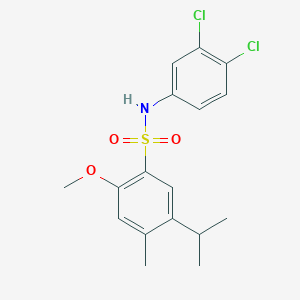
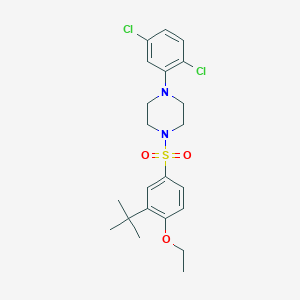
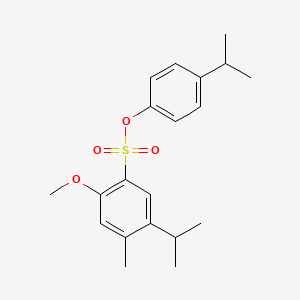
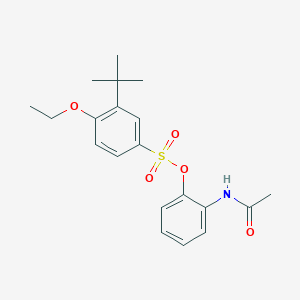
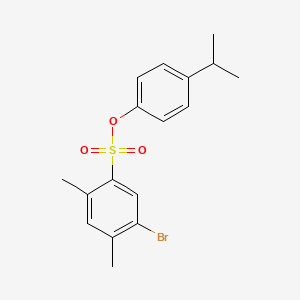

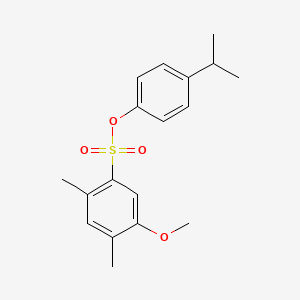
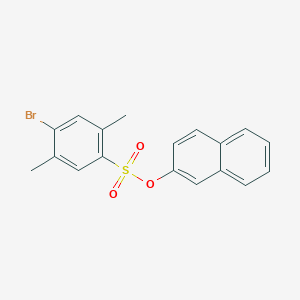
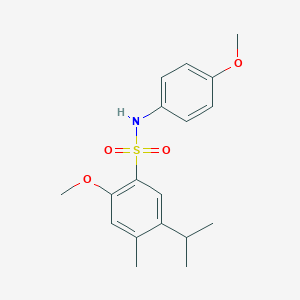


![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)
